molecular formula C7H4ClN3O B7855656 6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one

6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B7855656
M. Wt: 181.58 g/mol
InChI Key: YAALXPGJSHTRFX-UHFFFAOYSA-N
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Description

The compound identified as “6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one involves specific synthetic routes that require precise reaction conditions. These methods often include multi-step synthesis processes where intermediate compounds are formed and subsequently transformed into the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and high yield. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced technologies to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.

    Substitution: This involves the replacement of one functional group in the compound with another, leading to the formation of substituted products.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used.

    Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized compounds.

Scientific Research Applications

6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound may be used in studies related to cellular processes and biochemical pathways.

    Medicine: this compound can be involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism by which 6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in the modulation of cellular functions, inhibition or activation of specific pathways, and ultimately, the desired therapeutic or industrial outcome.

Properties

IUPAC Name

6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAALXPGJSHTRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC2=C1NC=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.